molecular formula C21H12N2O3 B2759061 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-one CAS No. 98986-41-5

2-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-one

Cat. No.: B2759061
CAS No.: 98986-41-5
M. Wt: 340.338
InChI Key: VIUMSGOHJAGSFZ-UHFFFAOYSA-N
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Description

2-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-one is a heterocyclic compound that combines the structural features of oxadiazole and chromenone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-one typically involves the cyclization of hydrazides with aldehydes. One common method includes the reaction of substituted aldehydes with hydrazine hydrates in the presence of iodine, which facilitates the cyclization process . The structures of the synthesized compounds are usually confirmed by spectroscopic techniques such as IR, 1H NMR, 13C NMR, and LCMS .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of microwave-accelerated solvent-free conditions to enhance the efficiency and yield of the synthesis. This method employs carboxylic acids and benzoic acid hydrazides with melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent .

Chemical Reactions Analysis

Types of Reactions

2-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives of the original compound, while substitution reactions can introduce various functional groups into the oxadiazole ring .

Properties

IUPAC Name

2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N2O3/c24-21-17(20-23-22-19(26-20)14-7-2-1-3-8-14)12-16-15-9-5-4-6-13(15)10-11-18(16)25-21/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUMSGOHJAGSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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